

4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylpyridine**

Cat. No.: **B7769192**

[Get Quote](#)

An In-depth Technical Guide on **4-Ethylpyridine** (CAS Number: 536-75-4)

Abstract

This technical guide provides a comprehensive overview of **4-Ethylpyridine**, a heterocyclic organic compound of significant interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly as a building block in the pharmaceutical industry. Safety and handling information are also included to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility and chemistry of **4-Ethylpyridine**.

Introduction

4-Ethylpyridine is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with an ethyl group at the fourth position.^[1] Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of a variety of more complex molecules.^[2] The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to participate in a range of chemical reactions such as alkylation and acylation.^[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.^{[1][3]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Ethylpyridine** is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.

Table 1: Physicochemical Properties of **4-Ethylpyridine**

Property	Value	Reference(s)
CAS Number	536-75-4	[1]
Molecular Formula	C ₇ H ₉ N	[1]
Molecular Weight	107.15 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Distinctive, unpleasant	[3]
Boiling Point	168 °C (lit.)	
Melting Point	-91 °C	[5]
Density	0.942 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.501 (lit.)	
Solubility	Soluble in organic solvents, sparingly soluble in water.	[3][6]
pKa	5.87 (+1) (25°C)	[3]
Flash Point	50 °C (122.0 °F) - closed cup	

Synthesis of 4-Ethylpyridine

4-Ethylpyridine can be synthesized through various methods. One of the most effective preparations involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.[6]

Experimental Protocol: Synthesis from Pyridine and Acetic Anhydride

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[7\]](#)

Materials and Equipment:

- Pyridine (dry)
- Acetic anhydride
- Zinc dust (activated)
- Acetic acid
- 40% aqueous sodium hydroxide solution
- Solid potassium carbonate
- Chloroform
- 5-L three-necked round-bottomed flask
- Hershberg stirrer
- Thermometer
- Reflux condenser
- Cooling bath (water)
- Steam distillation apparatus
- Separatory funnel
- Fractional distillation column (e.g., Fenske-type)

Procedure:

- Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a Hershberg stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (306 mL, 3.80 moles) of dry pyridine.
- Addition of Zinc: Over a period of 3 hours, add 300 g (4.6 gram atoms) of activated zinc dust in small portions (5–10 g) while stirring. Maintain the reaction temperature between 25° and 30 °C, using a water bath for cooling as the reaction is exothermic. The reaction mixture will turn green after approximately 20 minutes.[7]
- Addition of Acetic Acid and More Zinc: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser to the flask. Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction may become vigorous. Reflux the mixture with stirring for 30 minutes.[7]
- Final Zinc Addition and Reflux: Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue to reflux for an additional 30 minutes.[7]
- Work-up: Allow the flask to cool and transfer the contents to a larger flask. Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.
- Steam Distillation: Steam distill the mixture until approximately 3 L of distillate is collected. The distillate will separate into two layers.
- Extraction: Saturate the distillate with 1.5–1.8 kg of solid potassium carbonate. Separate the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform. [7]
- Purification: Combine the organic layer and the chloroform extracts. Dry the combined organic phase and remove the chloroform by distillation. Fractionally distill the residue to obtain pure **4-ethylpyridine**, which has a boiling point of 163–165 °C at 760 mmHg.[7]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Ethylpyridine**.

Applications in Drug Development and Research

4-Ethylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds.^[3] The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.^[8]

While specific drugs derived directly from **4-Ethylpyridine** are not extensively detailed in publicly available literature, its role as a precursor is significant. For instance, it is known that **4-Ethylpyridine** derivatives can modulate the affinity of ligands for nicotinic receptors in the brain.^[1] This suggests potential applications in the development of therapeutics for neurological disorders.

Furthermore, pyridine derivatives are investigated for their potential as anticancer agents.^[9] The structural features of these derivatives, such as the presence and position of substituents, can significantly influence their antiproliferative activity.^[8] Research in this area often involves the synthesis of novel pyridine-containing molecules and their subsequent evaluation against various cancer cell lines.

In analytical chemistry, **4-Ethylpyridine** is used to study the influence of counter-anion concentration on analyte retention in high-performance liquid chromatography (HPLC). It also participates in metal-ligand interactions, for example with Zn-porphyrin, which can be studied by mass spectrometry.^[10]

Safety and Handling

4-Ethylpyridine is a flammable liquid and vapor and should be handled with appropriate safety precautions.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11]

Table 2: GHS Hazard Information for **4-Ethylpyridine**

Hazard Class	Category
Flammable liquids	3
Skin corrosion/irritation	2
Serious eye damage/eye irritation	2
Specific target organ toxicity — single exposure (Respiratory tract irritation)	3

Handling and Storage Recommendations:

- Keep away from heat, sparks, open flames, and hot surfaces.[13]
- Keep the container tightly closed in a dry and well-ventilated place.[12]
- Use explosion-proof electrical, ventilating, and lighting equipment.[14]
- Wear protective gloves, protective clothing, eye protection, and face protection.[13]
- Store in a flammables area.[12]

Conclusion

4-Ethylpyridine is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The detailed synthesis protocol provided in this guide offers a practical method for its preparation in a laboratory setting. As research into pyridine-based pharmaceuticals continues to expand, the importance of building blocks like **4-Ethylpyridine** is likely to grow, paving the way for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Ethylpyridine [drugfuture.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Ethylpyridine 98 536-75-4 [sigmaaldrich.com]
- 11. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769192#4-ethylpyridine-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com